molecular formula C12H10N2O2 B8317134 4-Methyl-3-(pyridazin-4-yl)benzoic acid

4-Methyl-3-(pyridazin-4-yl)benzoic acid

Cat. No.: B8317134
M. Wt: 214.22 g/mol
InChI Key: KLOKJHPMDCFBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(pyridazin-4-yl)benzoic acid is an aromatic carboxylic acid featuring a benzoic acid core substituted with a methyl group at the 4-position and a pyridazine ring at the 3-position. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-methyl-3-pyridazin-4-ylbenzoic acid

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-9(12(15)16)6-11(8)10-4-5-13-14-7-10/h2-7H,1H3,(H,15,16)

InChI Key

KLOKJHPMDCFBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CN=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name (CAS) Substituents Key Properties/Applications Evidence ID
COD30 (Not listed) 4-Methyl, 2-(4-nitrophenyl)-isoindole-5-amido Potent Graves’ disease inhibitor; high binding affinity to thyroid peroxidase via DFT studies
4-Methyl-3-[[4-(3-pyridyl)pyrimidin-2-yl]amino]benzoic acid (641569-94-0) 4-Methyl, aminopyrimidine-pyridine Intermediate in nilotinib synthesis (anticancer agent for leukemia)
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid (300383-08-8) 4-Methyl, morpholine sulfonyl Sulfonamide group enhances solubility; potential protease inhibitor
4-Methyl-3-(trifluoromethyl)benzoic acid (261952-01-6) 4-Methyl, trifluoromethyl Strong electron-withdrawing CF3 group increases acidity; used in agrochemicals
3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid (1119451-55-6) Pyridazin-3-yl-amino, 4-methylphenyl Structural analog with modified pyridazine substitution; potential kinase targeting
4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (499770-94-4) 4-Methyl, thiophene-acetamido Thiophene enhances π-stacking; antimicrobial or anti-inflammatory applications

Electronic and Pharmacological Comparisons

  • COD30 : The isoindole dione and nitro groups contribute to high electron deficiency, enhancing interactions with thyroid peroxidase’s active site. DFT studies reveal a lower energy gap (HOMO-LUMO) compared to methimazole, suggesting superior reactivity .
  • Nilotinib Intermediate (641569-94-0): The aminopyrimidine-pyridine moiety enables selective binding to BCR-ABL kinases in leukemia. Pyridazine’s absence here reduces steric hindrance, favoring kinase pocket accommodation .
  • Morpholine Sulfonyl Derivative (300383-08-8) : The sulfonyl group increases hydrophilicity (logP ~1.2 vs. ~2.5 for pyridazine analogs), improving aqueous solubility for oral bioavailability .
  • Trifluoromethyl Analog (261952-01-6) : The CF3 group raises acidity (pKa ~2.8 vs. ~4.2 for pyridazine derivatives), enhancing membrane permeability in acidic environments .

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